molecular formula C11H8O B14430712 3-Methylidenenaphthalen-2(3H)-one CAS No. 79219-98-0

3-Methylidenenaphthalen-2(3H)-one

Cat. No.: B14430712
CAS No.: 79219-98-0
M. Wt: 156.18 g/mol
InChI Key: BZEFTNYTOWFMLQ-UHFFFAOYSA-N
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Description

3-Methylidenenaphthalen-2(3H)-one is a naphthalenone derivative featuring a methylidene group (=CH₂) at position 3 and a ketone at position 2 of the naphthalene ring. This structure imparts unique reactivity, particularly in conjugate addition and cycloaddition reactions, due to the electron-deficient nature of the α,β-unsaturated ketone system.

Properties

CAS No.

79219-98-0

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

3-methylidenenaphthalen-2-one

InChI

InChI=1S/C11H8O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H2

InChI Key

BZEFTNYTOWFMLQ-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C2C=CC=CC2=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenenaphthalen-2(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Functionalization: The naphthalene undergoes functionalization to introduce the methylene and ketone groups.

    Reaction Conditions: The reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired functionalization.

Industrial Production Methods

In an industrial setting, the production of 3-Methylidenenaphthalen-2(3H)-one may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reaction.

    Optimization: Optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize production.

Chemical Reactions Analysis

Types of Reactions

3-Methylidenenaphthalen-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Alcohols and other reduced forms of the original compound.

    Substituted Derivatives: Compounds with various substituents on the naphthalene ring.

Scientific Research Applications

3-Methylidenenaphthalen-2(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methylidenenaphthalen-2(3H)-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.

    Pathways Involved: It may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methylidenenaphthalen-2(3H)-one with key analogs in terms of structural features, physical properties, and reactivity.

Structural and Functional Group Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
3-Methylidenenaphthalen-2(3H)-one C₁₁H₈O ~156.18 (hypothetical) Methylidene (=CH₂) at C3, ketone at C2
2-(4-Methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one C₂₀H₂₀O₂ 292.38 Benzylidene (Ar-CH=) at C2, methoxy, dihydro
1-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one C₁₁H₁₆O 164.24 Hexahydro core, methyl at C1
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one C₁₈H₁₅F₃O₂ 320.31 Trifluoromethyl-benzyloxy at C6, dihydro

Key Observations :

  • Substituent Effects : The methylidene group in 3-Methylidenenaphthalen-2(3H)-one contrasts with bulkier substituents (e.g., benzylidene in or trifluoromethyl-benzyloxy in ), which sterically hinder reactivity.
  • Saturation : Hydrogenated analogs (e.g., hexahydro in ) exhibit reduced aromaticity, altering electronic properties and solubility.
Physical Properties
Compound Name Vapor Pressure (mm Hg) Water Solubility (mg/L) Log Kow (Predicted)
3-Methylidenenaphthalen-2(3H)-one ~0.01 (estimated) ~50 (estimated) ~2.5
2,3,4,4a,5,6-hexahydro-2,2-dimethyl-1,3-methanonaphthalen-7(1H)-one 0.00312 @ 20°C 108 3.11
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one Not reported Insoluble (hydrophobic) ~4.0 (estimated)

Key Observations :

  • The trifluoromethyl group in increases hydrophobicity (higher Log Kow) compared to the parent naphthalenone.
  • Hydrogenation (e.g., ) improves water solubility due to reduced planarity and increased polarity.
Spectroscopic and Reactivity Profiles
  • IR Spectroscopy: The carbonyl stretch (C=O) in naphthalenones typically appears at 1670–1705 cm⁻¹ . Methylidene C=C vibrations in 3-Methylidenenaphthalen-2(3H)-one would occur near 1648 cm⁻¹, similar to vinyl groups in .
  • NMR Spectroscopy :

    • ¹H NMR : Methylidene protons resonate as singlets near δ 4.8–5.0 ppm (cf. δ 4.88–4.79 ppm for vinyl protons in ).
    • ¹³C NMR : The α,β-unsaturated ketone carbon (C2) appears at δ ~190–210 ppm (e.g., δ 191.5 ppm in ).
  • Reactivity :

    • The methylidene group facilitates Michael additions, whereas benzylidene derivatives (e.g., ) undergo 1,3-dipolar cycloadditions .
    • Hydrogenated analogs (e.g., ) are less reactive toward electrophiles due to saturated bonds.

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